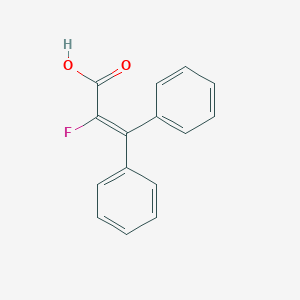

2-Fluoro-3,3-diphenylacrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-3,3-diphenylacrylic acid is a useful research compound. Its molecular formula is C15H11FO2 and its molecular weight is 242.24g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Fluoro-3,3-diphenylacrylic acid has garnered attention in the pharmaceutical sector for its potential as a therapeutic agent. Its derivatives are being investigated for:

- Anticancer Activity : Compounds derived from this compound have shown promising results in inhibiting tumor growth. For example, studies have reported its efficacy against various human tumor cell lines, demonstrating significant antiproliferative effects .

- Histone Deacetylase Inhibition : The compound is also being explored as a histone deacetylase inhibitor, which could have implications in treating conditions like cancer and psoriasis .

- Neuroprotective Effects : Research indicates that derivatives of this compound may help mitigate oxidative stress and neurodegenerative diseases, such as Alzheimer's .

Material Science

In material science, this compound is utilized for:

- UV Stabilization : The compound exhibits excellent ultraviolet (UV) absorbing properties, making it valuable for stabilizing various organic materials susceptible to UV degradation. This includes applications in plastics, resins, and coatings where color stability and durability are crucial .

- Polymer Development : It is used in the synthesis of polymers that require specific chemical properties for enhanced performance. The incorporation of this compound can improve the mechanical and thermal stability of polymeric materials .

Environmental Monitoring

The environmental applications of this compound include:

- Pollutant Detection : The compound plays a role in the detection and analysis of environmental pollutants. Its chemical properties allow it to be used in sensors and assays designed for monitoring contaminants in water and soil .

- Bioremediation : Research has explored its potential in bioremediation strategies aimed at degrading hazardous compounds in contaminated environments .

Data Table: Overview of Applications

| Application Area | Specific Uses | Key Findings/Properties |

|---|---|---|

| Pharmaceutical Development | Anticancer agents, neuroprotective drugs | Significant antiproliferative effects against tumors; neuroprotective properties against oxidative stress |

| Material Science | UV stabilization in plastics and coatings | Excellent UV absorption; enhances stability and durability |

| Environmental Monitoring | Detection of pollutants | Effective in monitoring environmental contaminants; potential bioremediation applications |

Case Study 1: Anticancer Activity

A study conducted on the derivatives of this compound demonstrated its ability to inhibit cell proliferation in several human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific cellular pathways associated with cancer progression.

Case Study 2: UV Stabilization

In a series of experiments assessing the effectiveness of various stabilizers for polymers, this compound was found to significantly reduce degradation rates under UV exposure compared to traditional stabilizers. This property makes it an attractive candidate for use in outdoor applications where materials are exposed to sunlight.

Propiedades

Fórmula molecular |

C15H11FO2 |

|---|---|

Peso molecular |

242.24g/mol |

Nombre IUPAC |

2-fluoro-3,3-diphenylprop-2-enoic acid |

InChI |

InChI=1S/C15H11FO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,17,18) |

Clave InChI |

GUMRWFJERADMSX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=C(C(=O)O)F)C2=CC=CC=C2 |

SMILES canónico |

C1=CC=C(C=C1)C(=C(C(=O)O)F)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.